

Chemical properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate</i>
Cat. No.:	B040343

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Reactivity of **Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate**

Executive Summary

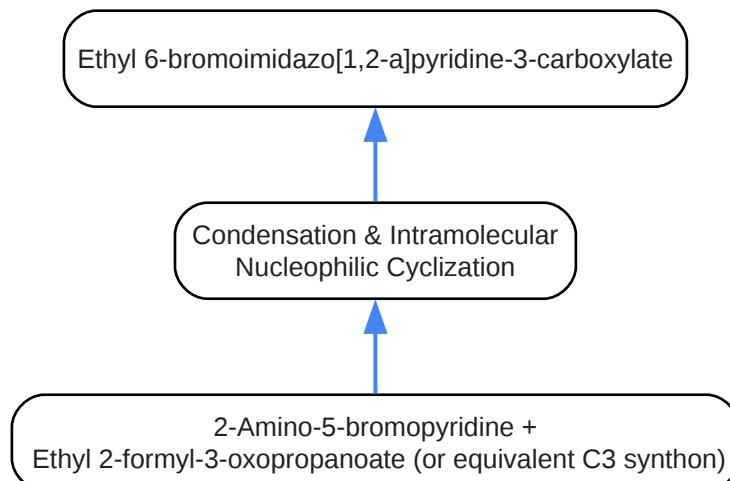
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic core, derived from the imidazo[1,2-a]pyridine scaffold, is a recognized "privileged structure" found in numerous biologically active agents and marketed pharmaceuticals.^{[1][2][3]} This guide provides a comprehensive technical overview of its chemical properties, synthesis, and strategic reactivity. We will delve into the orthogonal functionalization capabilities offered by its two key reactive sites: the C6-bromine atom, ideal for palladium-catalyzed cross-coupling reactions, and the C3-ethyl ester, which is amenable to a variety of classical transformations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to effectively leverage this versatile intermediate in the design and synthesis of novel chemical entities.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Drug Discovery

The imidazo[1,2-a]pyridine ring system is a cornerstone of heterocyclic chemistry, prized for its unique combination of physicochemical properties and broad therapeutic relevance.^[4] Its

planar, aromatic structure serves as an excellent scaffold for presenting pharmacophoric elements in a well-defined three-dimensional space. This has led to its incorporation into a wide array of successful drugs, including Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic), validating its clinical and commercial importance.[\[1\]](#)[\[4\]](#)

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 372198-69-1) emerges as a particularly valuable derivative.[\[5\]](#)[\[6\]](#) Its structure is pre-functionalized for divergent synthesis:


- The C6-Bromine: This serves as a versatile synthetic handle, primarily for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.[\[5\]](#) Its position is electronically activated, analogous to the 4-position of pyridine.
- The C3-Ethyl Carboxylate: This electron-withdrawing group can be readily hydrolyzed, reduced, or converted into amides, providing a secondary point for modification and property tuning.[\[5\]](#)

This dual reactivity allows for a modular approach to library synthesis and lead optimization, making it a highly sought-after intermediate in programs targeting novel therapeutics, from kinase inhibitors to antibacterial agents.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Synthesis and Characterization

Synthetic Strategy

The most common and efficient route to the imidazo[1,2-a]pyridine core is a variation of the Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine derivative with an α -halocarbonyl compound, followed by intramolecular cyclization. For the title compound, the logical disconnection points to 2-amino-5-bromopyridine as the foundational pyridine component.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis

This protocol describes a representative synthesis via the condensation-cyclization of 2-amino-5-bromopyridine.

Reaction: 2-amino-5-bromopyridine + Ethyl 3-bromo-2-oxopropanoate → **Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate**

Methodology:

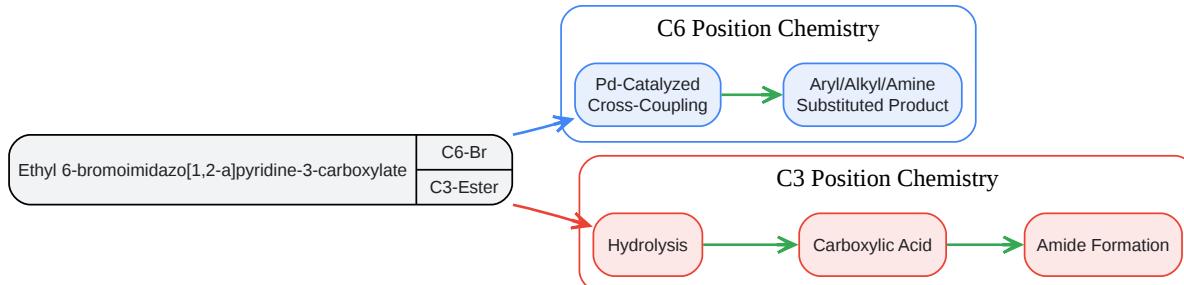
- Reagent Preparation: To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol (10 mL/g), add sodium bicarbonate (1.5 eq).
- Addition: Add a solution of ethyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise to the stirred suspension at room temperature. The choice of an α -haloketone is critical for initiating the cyclization cascade.
- Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed (typically 4-6 hours). The elevated temperature is necessary to overcome the activation energy for the intramolecular SN2 cyclization step.

- Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
- Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The bicarbonate wash removes any acidic impurities.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford the title compound as a solid.

Physicochemical and Spectral Properties

All quantitative data for the title compound are summarized in the table below.

Property	Value	Source
CAS Number	372198-69-1	[5] [6]
Molecular Formula	$\text{C}_{10}\text{H}_9\text{BrN}_2\text{O}_2$	[6]
Molecular Weight	269.09 g/mol	[6]
Appearance	Off-white to pale yellow solid	
IUPAC Name	ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate	[6]
SMILES	<chem>CCOC(=O)C1=CN=C2N1C=C(C=C2)Br</chem>	[6]


Expected Spectral Characteristics:

- ^1H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, with chemical shifts influenced by the bromine atom and the bicyclic system. A characteristic singlet for the C5-proton will appear at high frequency ($\delta > 8.0$ ppm) due to deshielding. The ethyl ester will present as a quartet (CH_2) and a triplet (CH_3) in the upfield region.

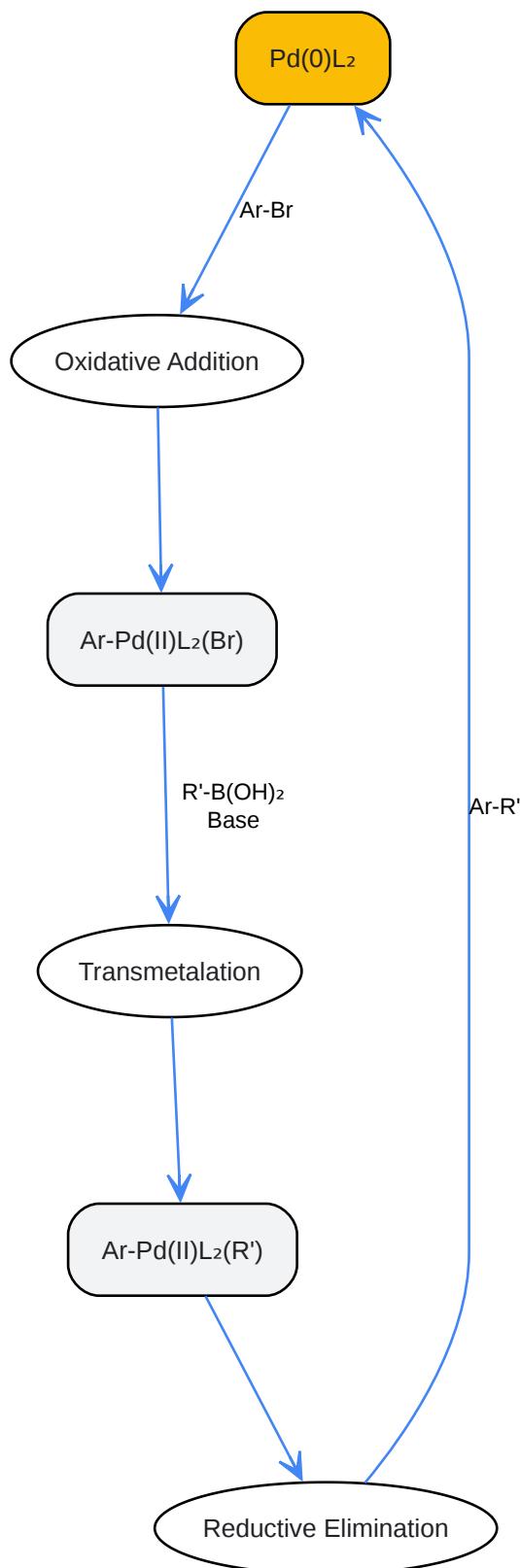
- ^{13}C NMR: The spectrum will display 10 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal ($\delta > 160$ ppm). The carbon atom bearing the bromine (C6) will be shifted upfield relative to the other aromatic carbons due to the heavy atom effect.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z 268 and 270 of nearly equal intensity ($[\text{M}]^+$ and $[\text{M}+2]^+$).

Chemical Reactivity and Strategic Functionalization

The true synthetic power of **Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate** lies in its capacity for selective, orthogonal functionalization. The C6-Br bond and the C3-ester can be addressed with different classes of reagents, allowing for a controlled, stepwise elaboration of the core structure.

[Click to download full resolution via product page](#)

Caption: Orthogonal functionalization pathways of the title compound.


Palladium-Catalyzed Cross-Coupling at the C6-Position

The most powerful transformation involving the C6-bromo substituent is the palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond, is particularly prevalent.[9][10]

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. [11]

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) complex. This is typically the rate-limiting step.
- **Transmetalation:** A base activates the organoboron species (boronic acid or ester) to form a more nucleophilic borate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: **Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate** + Arylboronic acid → Ethyl 6-aryl-imidazo[1,2-a]pyridine-3-carboxylate

Methodology:

- **Inert Atmosphere:** To an oven-dried reaction vessel, add the title compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq) or a combination of $\text{Pd}(\text{OAc})_2$ and a phosphine ligand, and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq). The use of an excess of the boronic acid and base drives the reaction to completion.
- **Solvent:** Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water. Degassing is crucial to prevent oxidation of the $\text{Pd}(0)$ catalyst.
- **Reaction:** Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
- **Workup:** After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate. Purify the residue by column chromatography or recrystallization to yield the 6-aryl substituted product.

Transformations of the C3-Ester Group

The ethyl ester at the C3 position provides a secondary site for modification, most commonly to introduce diversity through amide bond formation.

Ester Hydrolysis:

The conversion of the ester to a carboxylic acid is a prerequisite for creating amide libraries. This is a robust and high-yielding transformation.^[8]

Protocol:

- Reaction Setup: Dissolve the starting ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
- Saponification: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
- Acidification: Cool the mixture in an ice bath and carefully acidify with aqueous HCl (e.g., 1M) to a pH of ~3-4. The carboxylic acid product will often precipitate.
- Isolation: Collect the solid by filtration or extract with an organic solvent, then wash, dry, and concentrate to yield the carboxylic acid, which can often be used without further purification.

Amide Bond Formation:

The resulting carboxylic acid is a versatile intermediate for coupling with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBr, EDC). This reaction is a cornerstone of medicinal chemistry for exploring the structure-activity relationship (SAR) at this position.

Applications in Drug Discovery

Derivatives of **Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate** have shown promise in several therapeutic areas, underscoring the scaffold's value.

Application Area	Target/Activity	Key Finding	Source(s)
Antibacterial	FtsZ Protein in <i>S. pneumoniae</i>	A derivative was identified as a narrow-spectrum inhibitor, arresting bacterial cell division.	[7][12]
Oncology	PI3K α (Phosphoinositide 3-kinase alpha)	Substituted imidazopyridines derived from related bromo-intermediates showed potent and selective inhibition.	[5][8]
Antimycobacterial	<i>Mycobacterium tuberculosis</i>	The scaffold serves as a precursor for compounds with potential activity against tuberculosis.	[5]

Conclusion

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is more than a simple chemical intermediate; it is a strategically designed building block that offers a gateway to vast chemical diversity. Its robust synthesis and the presence of two orthogonally reactive functional groups provide researchers with a reliable and flexible platform for the development of novel small molecules. The proven success of the imidazo[1,2-a]pyridine core in clinical applications further enhances its appeal. A thorough understanding of its chemical properties and reactivity, as detailed in this guide, is essential for any scientist or researcher aiming to exploit this powerful scaffold in the pursuit of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C10H9BrN2O2 | CID 22031055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of *Streptococcus pneumoniae* and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040343#chemical-properties-of-ethyl-6-bromoimidazo-1-2-a-pyridine-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com